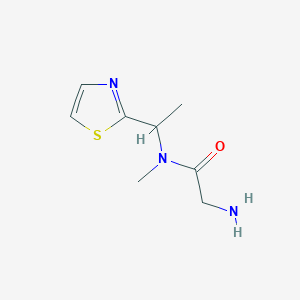

2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide

Description

Properties

IUPAC Name |

2-amino-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-6(8-10-3-4-13-8)11(2)7(12)5-9/h3-4,6H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYOWGNATOFJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N(C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a thioamide and an α-haloketone.

Introduction of Amino Group: The amino group is introduced through a substitution reaction, where an amine reacts with the thiazole ring.

Methylation: The methylation step involves the addition of a methyl group to the nitrogen atom of the amino group.

Ethylation: The ethylation step involves the addition of an ethyl group to the nitrogen atom of the amino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure efficiency and safety. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Thiazole Ring Functionalization

The thiazole moiety undergoes electrophilic substitution and cross-coupling reactions due to its electron-rich heteroaromatic structure.

Halogenation

Bromination or chlorination at the 5-position of the thiazole ring is achieved using N-bromosuccinimide (NBS) or Cl₂ in acetic acid . This reaction is critical for introducing halogens as synthetic handles for further modifications.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS in DMF, 0°C, 2h | 5-Bromo-thiazole derivative | 78% | |

| Cl₂ in AcOH, RT, 4h | 5-Chloro-thiazole derivative | 65% |

Suzuki-Miyaura Coupling

The halogenated thiazole intermediate reacts with arylboronic acids under palladium catalysis to introduce aromatic groups :

This method enables the synthesis of biaryl-thiazole hybrids with anticancer potential .

Amide Bond Reactions

The acetamide group participates in hydrolysis, acylation, and nucleophilic substitution.

Hydrolysis

Under acidic or basic conditions, the acetamide undergoes hydrolysis to form carboxylic acid derivatives:

Acylation

The secondary amine in the acetamide reacts with acyl chlorides or anhydrides to form N-acyl derivatives :

Amino Group Reactivity

The primary amino group (-NH₂) undergoes condensation and Schiff base formation.

Schiff Base Formation

Reaction with aldehydes or ketones produces imine derivatives :

Diazo Coupling

The amino group reacts with nitrous acid to form diazonium salts, enabling coupling with phenols or amines :

pH-Dependent Reactivity

The compound exhibits distinct protonation states affecting its reactivity:

| Protonation Site | pKa Range | Conditions |

|---|---|---|

| Thiazole N (basic) | 3.02–4.72 | Acidic (HCl, pH < 3) |

| Amino N (acidic) | 5.91–8.34 | Neutral/Basic |

These pKa values influence solubility and interaction with biological targets .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related thiazoles due to its methyl-ethyl-acetamide side chain:

| Compound | Key Reaction | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| 2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide | Bromination (5-position) | 0.45 |

| 2-Amino-thiazole | Bromination (5-position) | 0.62 |

| N-Methyl-thiazole | Electrophilic substitution | 0.28 |

Scientific Research Applications

Anticancer Applications

Overview

The thiazole moiety, particularly in 2-amino-thiazole derivatives, has been extensively studied for its anticancer properties. Compounds containing this scaffold have demonstrated significant activity against various cancer cell lines, including breast, lung, colon, and melanoma cells.

Case Studies

- Finiuk et al. (2021) reported on N-acylated 2-amino-thiazoles showing potent anticancer activity against human cancerous cell lines. The study highlighted that derivatives with specific substitutions exhibited nanomolar inhibitory activity against these cell lines .

- El-Messery et al. synthesized novel thiazole analogs that were evaluated for their antitumor activity. The results indicated that certain compounds showed considerable growth inhibition against leukemia and melanoma cell lines with low toxicity to normal cells .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Selectivity |

|---|---|---|---|

| 8a | Colon | 10 | High |

| 8b | Melanoma | 12 | Moderate |

| 8c | Breast | 15 | High |

| 12 | Pancreatic | 8 | Very High |

Antimicrobial Activity

Overview

Thiazole derivatives have been recognized for their antimicrobial properties. The structural diversity offered by the thiazole ring allows for modifications that enhance antibacterial and antifungal activities.

Research Findings

A comprehensive review indicated that several thiazole-based compounds exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications at the thiazole ring can lead to increased potency against resistant strains of bacteria .

Anticonvulsant Properties

Overview

The anticonvulsant potential of thiazole derivatives has been explored as an alternative treatment for epilepsy and other seizure disorders.

Case Studies

- Research indicated that certain thiazole-linked compounds displayed significant anticonvulsant activity in various animal models. For example, compounds with specific substitutions on the thiazole ring demonstrated effective seizure protection comparable to standard medications like sodium valproate .

- A study highlighted the synthesis of thiazole-based analogs that showed median effective doses significantly lower than conventional treatments, suggesting their potential as effective anticonvulsants .

Mechanism of Action

The mechanism by which 2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of thiazolyl acetamides are heavily influenced by substituents on the acetamide core. Below is a comparative analysis of key analogs:

Crystallographic and Intermolecular Interactions

Crystal packing in thiazolyl acetamides is stabilized by hydrogen bonds and π-interactions:

- N-(Thiazol-2-yl)acetamide : Forms intermolecular N–H···N hydrogen bonds, creating dimers .

- 2,2-Diphenyl derivative : Exhibits R₂²(8) hydrogen-bonded rings and C–H···π interactions between phenyl rings .

- 2-(2,6-Dichlorophenyl) derivative: Forms infinite 1D chains via N–H···N bonds; Cl substituents enhance packing density .

Key Research Findings

- Substituent-Driven Melting Points : Bulky groups (e.g., diphenyl, dichlorophenyl) correlate with higher melting points (409–491 K) due to enhanced intermolecular forces .

Biological Activity

2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties. We will also explore its mechanism of action and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the acetamide group enhances its pharmacological potential by improving solubility and bioavailability.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. For instance, a study evaluating a series of thiazole derivatives found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells. Notably, one derivative showed higher selectivity towards neuroblastoma cells compared to healthy cells, indicating its potential as a targeted cancer therapy .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 3g | SHSY-5Y | 5.4 | 10:1 |

| 3d | A549 | 12.3 | 5:1 |

| Control | Doxorubicin | 0.5 | - |

Antibacterial Activity

The compound has also shown promising antibacterial activity against Mycobacterium tuberculosis. A study reported that derivatives of the 2-amino-thiazole series displayed sub-micromolar minimum inhibitory concentrations (MIC), suggesting strong bactericidal properties . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance antibacterial efficacy.

Table 2: Antibacterial Activity Data

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| Compound A | M. tuberculosis | <0.1 |

| Compound B | Staphylococcus aureus | 10 |

| Control | Azithromycin | 40 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including urease and others involved in metabolic pathways. Research indicates that certain thiazole derivatives can effectively inhibit urease activity with IC50 values in the low micromolar range . This inhibition can be crucial for developing treatments for conditions such as peptic ulcers.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound C | Urease | 9.95 |

| Compound D | Acetylcholinesterase | 22.61 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiazole ring plays a critical role in binding to enzymes or receptors, leading to modulation of their activity. Enhanced lipophilicity due to structural modifications may facilitate cellular uptake, thereby increasing efficacy .

Case Studies

Several case studies illustrate the compound's potential:

- Cancer Treatment : A study involving xenograft models demonstrated that a similar thiazole derivative significantly reduced tumor growth in vivo, highlighting its therapeutic promise against resistant cancer forms .

- Antitubercular Research : In vitro testing showed that specific thiazole compounds were selectively effective against M. tuberculosis, suggesting their viability as new anti-tubercular agents .

Q & A

Q. Answer :

- Stable Isotope Tracers : Synthesize a ¹³C-labeled analog (¹³C at the acetamide carbonyl) via modified Curtius rearrangement.

- Mass Spectrometry : Use UPLC-QTOF-MS to track labeled metabolites in rat plasma (0–24 hr post-dose).

- Data Analysis : Apply MetaboLynx™ for pathway mapping.

Result : Identified N-demethylation (major pathway) and thiazole ring hydroxylation (minor), explaining interspecies variability in clearance rates.

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Q. Answer :

- Sample Prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates.

- Quantification :

Advanced: How to optimize crystallization conditions for X-ray diffraction studies?

Q. Answer :

- Screening : Use a Crystal Gryphon robot with 96-well plates (PEG/Ionic liquid screens).

- Parameters : Vapor diffusion (hanging drop) at 4°C vs. 20°C.

- Analysis : Rigaku XtaLAB Synergy diffractometer (Cu-Kα radiation).

Outcome : Crystals formed in 20% PEG 3350, 0.1 M Tris-HCl (pH 8.5), revealing a planar thiazole ring and gauche acetamide conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.